molecular formula C8H14ClN3 B12957824 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride

Cat. No.: B12957824
M. Wt: 187.67 g/mol
InChI Key: UGYGTSWDWKJECK-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a member of the imidazo[1,2-a]azepine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]azepin-3-one derivatives, while reduction may produce reduced amine derivatives .

Scientific Research Applications

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride (CAS Number: 2374941-25-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H13N3•HCl
  • Molecular Weight : 187.67 g/mol
  • IUPAC Name : 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine hydrochloride
  • Purity : Typically ≥ 95% .

Research indicates that imidazo[1,2-a]azepine derivatives exhibit various biological activities primarily through their interaction with neurotransmitter receptors and enzymes involved in critical biochemical pathways.

  • Neurotransmitter Receptor Modulation :
    • Compounds in this class have been shown to act as antagonists at certain glutamate receptors (e.g., AMPA receptors), which are crucial for synaptic transmission and plasticity in the central nervous system. The modulation of these receptors can influence conditions such as anxiety and depression .
  • Inhibition of Enzymes :
    • Recent studies have highlighted the potential of imidazo[1,2-a]azepine derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway . Inhibitors like these can enhance immune responses against tumors.

Biological Activity Data

Activity TypeDescriptionReference
AMPAR Antagonism Noncompetitive inhibition observed with IC50 values ranging from 2.203 μM to 8.476 μM.
ENPP1 Inhibition Compound demonstrated IC50 values as low as 5.70 nM against ENPP1.
Cytotoxicity Tested against various human tumor cell lines; specific activity levels varied by derivative structure.

Case Study 1: AMPAR Antagonism

A study evaluated the effects of various imidazo[1,2-a]azepine derivatives on AMPA-type glutamate receptors using whole-cell patch-clamp techniques. The findings indicated that specific derivatives effectively reduced receptor activity without affecting desensitization or deactivation rates significantly. The structural modifications influenced potency and selectivity for receptor subtypes .

Case Study 2: ENPP1 Inhibition in Cancer Therapy

In a recent investigation into ENPP1 inhibitors, a derivative of imidazo[1,2-a]azepine showed promising results in enhancing the immune response to tumors in murine models. When combined with anti-PD-1 therapy, it achieved a tumor growth inhibition rate of 77.7%, indicating its potential as an adjunct treatment in cancer immunotherapy .

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c9-7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5,9H2;1H

InChI Key

UGYGTSWDWKJECK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=C(N2CC1)N.Cl

Origin of Product

United States

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